CID 78067067
Description
No data on CID 78067067 is present in the provided evidence. Typically, PubChem CID entries include:
- Chemical structure (2D/3D coordinates, functional groups).
- Physicochemical properties (molecular weight, solubility, logP).
- Biological activity (targets, mechanisms, toxicity).
- Synthetic pathways (reagents, reaction conditions).
However, none of these details are provided in the evidence.
Properties
Molecular Formula |
OSi5 |
|---|---|
Molecular Weight |
156.42 g/mol |
InChI |
InChI=1S/OSi5/c1-5-6(2,3)4 |
InChI Key |
UPALGYGSOGQDSB-UHFFFAOYSA-N |
Canonical SMILES |
O=[Si][Si]([Si])([Si])[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 78067067 involves several steps, starting from basic organic molecules. The synthetic route typically includes condensation reactions, cyclization, and other organic transformations. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
The compound with CAS number 78067067 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
The compound with CAS number 78067067 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with CAS number 78067067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The precise molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes CIDs for other compounds, but none are structurally or functionally related to CID 78067067:
- : Lists substrates/inhibitors like taurocholic acid (CID 6675), irbesartan (CID 3749), and betulinic acid (CID 64971) .

- : Oscillatoxin derivatives (e.g., CID 185389, CID 156582093) .

Hypothetical Comparison Table (Example):
| Property | This compound* | Taurocholic Acid (CID 6675) | Betulinic Acid (CID 64971) |
|---|---|---|---|
| Molecular Formula | Unknown | C₂₆H₄₅NO₆S | C₃₀H₄₈O₃ |
| Molecular Weight (g/mol) | Unknown | 515.7 | 456.7 |
| Biological Role | Unknown | Bile acid, lipid digestion | Antiviral, anticancer |
| LogP (Lipophilicity) | Unknown | 1.5 | 7.8 |
| Target | Unknown | FXR receptor | HIV protease |
*No experimental data for this compound is available in the evidence.
Key Limitations in the Evidence
- Incomplete CID Coverage : While other CIDs (e.g., CID 6675, CID 64971) are mentioned , this compound is absent.
- Lack of Structural Data: No 2D/3D structures, spectra, or synthetic pathways are provided for this compound.
Recommendations for Further Research
To address this gap, the following steps are advised:
Consult PubChem Directly : Retrieve this compound’s entry from PubChem.
Search Specialized Databases : Use SciFinder, Reaxys, or ChemSpider for structural analogs.
Review Pharmacological Studies : Explore PubMed or Google Scholar for bioactivity data.
Synthetic Literature : Investigate patents or journals for synthesis methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


